molecular formula C11H14N2O B598475 6-Amino-1,3,3-trimethyl-2-oxoindoline CAS No. 120791-60-8

6-Amino-1,3,3-trimethyl-2-oxoindoline

Cat. No.: B598475
CAS No.: 120791-60-8
M. Wt: 190.246
InChI Key: REGFWMJGPPJKKI-UHFFFAOYSA-N
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Description

6-Amino-1,3,3-trimethyl-2-oxoindoline is a heterocyclic organic compound with the molecular formula C11H14N2O. It is known for its yellow-green crystalline appearance and relative stability. This compound is slightly soluble in water but dissolves well in common organic solvents such as ethanol and acetone.

Scientific Research Applications

6-Amino-1,3,3-trimethyl-2-oxoindoline has several scientific research applications:

    Chemistry: It is used as a research chemical for synthesizing novel compounds.

    Biology: The compound has been utilized in the design and synthesis of novel 2-oxoindoline-based acetohydrazides, which have shown notable cytotoxicity toward human cancer cell lines such as colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23.

    Medicine: Its derivatives are being explored for their potential antitumor properties.

Preparation Methods

The synthesis of 6-Amino-1,3,3-trimethyl-2-oxoindoline typically involves the reaction between indole-2,3-dione and isobutylamine in the presence of hydrogen peroxide. The yield of this reaction can vary depending on the specific reaction conditions.

Chemical Reactions Analysis

6-Amino-1,3,3-trimethyl-2-oxoindoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxoindoline derivatives.

Mechanism of Action

The mechanism by which 6-Amino-1,3,3-trimethyl-2-oxoindoline exerts its effects involves its interaction with molecular targets and pathways. The amino group attached at the 6th position of the indoline core provides the molecule with basic properties, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, particularly in the context of its antitumor activity.

Comparison with Similar Compounds

6-Amino-1,3,3-trimethyl-2-oxoindoline can be compared with other similar compounds, such as:

    6-Aminoindoline-2-one: Shares a similar indoline core but differs in the substitution pattern.

    2-Oxoindoline-based acetohydrazides: These compounds are synthesized using this compound and have shown notable cytotoxicity toward cancer cell lines.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFWMJGPPJKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680572
Record name 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120791-60-8
Record name 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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